molecular formula C12H10N2O2 B12620676 6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione CAS No. 918815-60-8

6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione

Cat. No.: B12620676
CAS No.: 918815-60-8
M. Wt: 214.22 g/mol
InChI Key: YZJIVNZNAPMDQZ-UHFFFAOYSA-N
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Description

6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a pyrroloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione typically involves multi-step organic reactions. One common method involves the condensation of an appropriate amine with a quinazoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is unique due to its specific methyl group and the dihydropyrroloquinazoline core. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

918815-60-8

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione

InChI

InChI=1S/C12H10N2O2/c1-7-2-3-8-9(6-7)13-11-10(15)4-5-14(11)12(8)16/h2-3,6H,4-5H2,1H3

InChI Key

YZJIVNZNAPMDQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N3CCC(=O)C3=N2

Origin of Product

United States

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